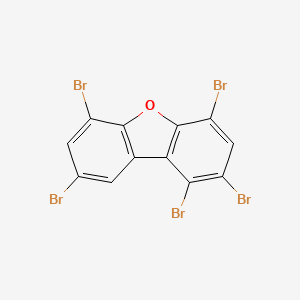![molecular formula C12H18N4O8 B14242774 1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) CAS No. 393056-45-6](/img/structure/B14242774.png)
1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes nitro groups, which are known for their reactivity and potential use in various chemical reactions.
Métodos De Preparación
The synthesis of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spiro structure. The reaction typically involves the use of nitro compounds and other reagents to introduce the nitro groups into the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. .
Aplicaciones Científicas De Investigación
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Potential use in biochemical studies due to its unique structure and reactivity.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves its interaction with molecular targets through its nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) can be compared with other similar compounds, such as:
7,11-dimethyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane: Similar spiro structure but with different substituents.
1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile: Different functional groups and reactivity.
1,4-dioxa-7,11-dithiacyclotridecan-9-one: Similar ring structure but different functional groups
These comparisons highlight the uniqueness of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4
Propiedades
Número CAS |
393056-45-6 |
|---|---|
Fórmula molecular |
C12H18N4O8 |
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
1-(7-acetyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecan-11-yl)ethanone |
InChI |
InChI=1S/C12H18N4O8/c1-9(17)13-5-11(15(19)20,16(21)22)6-14(10(2)18)8-12(7-13)23-3-4-24-12/h3-8H2,1-2H3 |
Clave InChI |
UTLMDHDOKUYLNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(CN(CC2(C1)OCCO2)C(=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


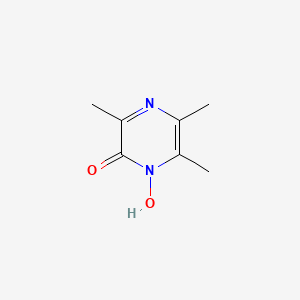
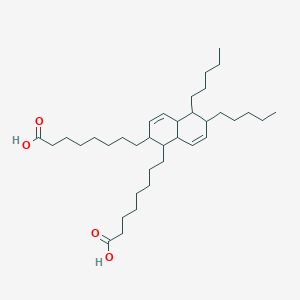
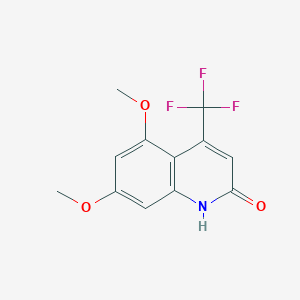

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
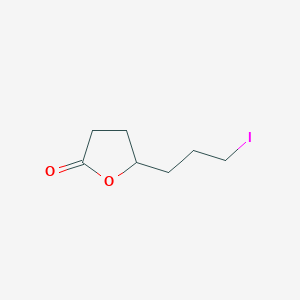
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
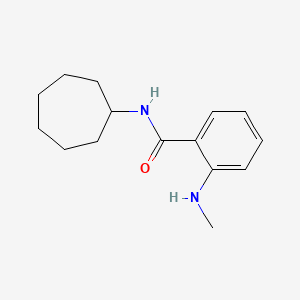
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
